1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O5/c1-37-25-15-22-24(16-26(25)38-2)32(18-21-7-3-4-8-23(21)30)29(36)33(28(22)35)17-19-9-11-20(12-10-19)27(34)31-13-5-6-14-31/h3-4,7-12,15-16H,5-6,13-14,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRYLIGBVONUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a quinazoline core with various substituents that influence its biological properties.
Quinazoline derivatives often exhibit their biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Many quinazoline compounds act as inhibitors of enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription .
- Antimicrobial Action : The presence of halogen and methoxy groups enhances the lipophilicity and bioavailability of these compounds, facilitating their penetration into microbial cells .
Antimicrobial Activity
Research has demonstrated that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacterial Strains
In vitro studies have shown that the compound displays moderate to potent activity against various bacterial strains. The following table summarizes the antimicrobial activity observed:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 12 | 75 - 80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
These results indicate that the compound is particularly effective against Escherichia coli, with inhibition comparable to standard antibiotics like ampicillin .
Anticancer Activity
The biological activity of quinazoline derivatives extends to anticancer properties. Studies have indicated that certain derivatives can inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in tumor growth.
Case Study: Anticancer Efficacy
A study focusing on a related quinazoline derivative reported significant cytotoxic effects against various cancer cell lines. The compound induced cell cycle arrest and apoptosis in human breast cancer cells (MCF-7), demonstrating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is highly dependent on their structural features. Modifications at specific positions on the quinazoline ring can enhance or diminish their efficacy:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. A notable investigation focused on the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, demonstrating their effectiveness as antibacterial agents against both Gram-positive and Gram-negative bacteria. The compounds were evaluated for their antimicrobial activity using the Agar well diffusion method, revealing that several derivatives exhibited moderate to strong activity compared to standard antibiotics .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound ID | Target Bacteria | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 13 | Staphylococcus aureus | 11 | 80 mg/mL |
| 15 | Escherichia coli | 12 | 75 mg/mL |
| 14a | Candida albicans | 12 | 70 mg/mL |
Anticancer Properties
Quinazoline derivatives are also being explored for their anticancer potential. Research indicates that modifications in the quinazoline structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions at the 3-position of the quinazoline ring have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Synthesis and Structural Modifications
The synthesis of 1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step reactions starting from anthranilic acid. The introduction of various substituents allows for fine-tuning of biological activity. For example, the addition of pyrrolidine moieties has been shown to enhance solubility and bioavailability .
Case Studies
Several case studies have documented the efficacy of quinazoline derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study examined the effectiveness of a series of synthesized quinazoline derivatives against resistant strains of bacteria. The results indicated that certain derivatives not only inhibited growth but also demonstrated synergistic effects when combined with traditional antibiotics.
- Case Study on Cancer Cell Lines : In vitro studies involving human cancer cell lines revealed that specific modifications to the quinazoline structure resulted in increased apoptosis rates compared to untreated controls. These findings suggest potential pathways for developing new cancer therapies based on this compound class.
Chemical Reactions Analysis
Core Quinazoline Reactivity
The quinazoline-2,4-dione core undergoes characteristic reactions influenced by electron-withdrawing substituents (e.g., carbonyl groups) and steric effects from adjacent substituents:
2-Chlorobenzyl Group
The ortho-chlorobenzyl moiety participates in electrophilic and nucleophilic reactions:
Pyrrolidine-1-Carbonyl Group
The amide linkage exhibits moderate stability but can be modified under harsh conditions:
6,7-Dimethoxy Groups
Methoxy groups are resistant to nucleophilic attack but undergo demethylation under strong acids:
| Reaction Type | Conditions/Reagents | Outcome | Reference |
|---|---|---|---|
| Demethylation | BBr₃, DCM, -78°C → rt, 6 hr | Conversion to hydroxyl groups | |
| Oxidative Coupling | DDQ, CH₂Cl₂, rt, 12 hr | Formation of quinone derivatives |
Multi-Component Reactions (MCRs)
The compound serves as a scaffold for generating polycyclic derivatives via MCRs:
Biological Activity-Driven Modifications
While outside direct chemical reactivity, structural analogs highlight key functional adjustments for enhanced bioactivity:
Stability and Degradation Pathways
Critical stability data under physiological conditions:
| Condition | Observation | Half-Life (25°C) | Reference |
|---|---|---|---|
| Aqueous pH 7.4 | Slow hydrolysis of amide bond | >72 hr | |
| UV Exposure | Photooxidation of quinazoline core | Degradation within 24 hr |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
